4-(trans-4-Pentylcyclohexyl)cyclohexanone

Catalog No.
S729866
CAS No.
84868-02-0
M.F
C17H30O
M. Wt
250.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(trans-4-Pentylcyclohexyl)cyclohexanone

CAS Number

84868-02-0

Product Name

4-(trans-4-Pentylcyclohexyl)cyclohexanone

IUPAC Name

4-(4-pentylcyclohexyl)cyclohexan-1-one

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

InChI

InChI=1S/C17H30O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h14-16H,2-13H2,1H3

InChI Key

OZLFNAZSDVXEFU-UHFFFAOYSA-N

SMILES

CCCCCC1CCC(CC1)C2CCC(=O)CC2

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(=O)CC2

Application in Liquid Crystal Displays (LCDs)

Application in Phase Transition Studies

Application in Material Building Blocks

Application in Partial Hydrolysis of Benzonitriles

Application in Preparation of Other Compounds

4-(trans-4-Pentylcyclohexyl)cyclohexanone is a chemical compound characterized by its unique structure, which includes two cyclohexane rings and a ketone functional group. Its molecular formula is C17H30OC_{17}H_{30}O and it has a molecular weight of approximately 250.42 g/mol. The compound is recognized for its potential applications in various fields, particularly in the development of liquid crystals and materials science. It is a solid at room temperature, with a melting point around 31°C .

The primary reaction involving 4-(trans-4-Pentylcyclohexyl)cyclohexanone is its synthesis from 4-(trans-4-Pentylcyclohexyl)cyclohexanol through oxidation. This process typically employs hydrogen peroxide as an oxidizing agent in the presence of catalysts such as disodium tungstate dihydrate and phosphotungstic acid. The reaction conditions include heating to approximately 80-90°C for several hours, resulting in high yields of the desired ketone .

While specific biological activity data on 4-(trans-4-Pentylcyclohexyl)cyclohexanone is limited, compounds with similar structures have been studied for their potential pharmacological effects. Generally, cyclohexanone derivatives exhibit various biological activities, including anti-inflammatory and analgesic properties. Further research is necessary to elucidate the specific interactions of this compound within biological systems.

The synthesis of 4-(trans-4-Pentylcyclohexyl)cyclohexanone can be achieved through several methods:

  • Oxidation of Alcohol: The most common method involves the oxidation of 4-(trans-4-Pentylcyclohexyl)cyclohexanol using hydrogen peroxide in a solvent like N-methylpyrrolidinone, yielding the corresponding ketone .
  • Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 4-substituted phenols to produce cyclohexanols, followed by oxidation to form cyclohexanones .

Both methods emphasize environmentally friendly practices by minimizing toxic byproducts.

4-(trans-4-Pentylcyclohexyl)cyclohexanone finds applications primarily in the field of liquid crystal technologies. Its structural characteristics make it suitable for use in liquid crystal displays (LCDs), where it contributes to the performance and stability of liquid crystalline phases. Additionally, it may serve as an intermediate in the synthesis of other complex organic compounds .

Several compounds exhibit structural similarities to 4-(trans-4-Pentylcyclohexyl)cyclohexanone. Here are some notable examples:

Compound NameChemical StructureUnique Features
4-(trans-4-Pentylcyclohexyl)benzonitrileC₁₈H₂₅NUsed in liquid crystal applications; nematic properties
4-(trans-2-Pentylcyclohexyl)cyclohexanoneC₁₇H₃₀OSlightly different alkyl chain orientation; potential for varied phase behavior
1-(trans-4-Pentylcyclohexyl)-2-methyl-1H-imidazoleC₁₈H₂₅NIncorporates an imidazole ring; potential pharmaceutical applications

Uniqueness

The uniqueness of 4-(trans-4-Pentylcyclohexyl)cyclohexanone lies in its specific arrangement of cyclohexane rings and the trans configuration of its alkyl substituent, which influences its physical properties and suitability for specific applications in materials science and liquid crystal technology.

The catalytic hydrogenation of phenolic precursors represents a fundamental synthetic pathway for the production of cyclohexanone derivatives, including 4-(trans-4-Pentylcyclohexyl)cyclohexanone [1] [2]. This methodology leverages the selective reduction of aromatic hydroxyl compounds to generate the corresponding cyclohexanone structures through carefully controlled hydrogenation conditions.

Palladium-Based Catalytic Systems

Palladium-supported catalysts have demonstrated exceptional performance in the selective hydrogenation of phenol to cyclohexanone [1] [3]. Research has established that palladium on carbon catalysts, when combined with heteropoly acid co-catalysts, achieve remarkable selectivity in phenol hydrogenation reactions [4] [5]. The composite catalytic system of palladium on carbon with phosphotungstic acid has been shown to produce 100% conversion of phenol with 93.6% selectivity to cyclohexanone under optimized reaction conditions [4] [5].

The reaction mechanism involves the initial adsorption of phenol onto the palladium surface, followed by sequential hydrogenation of the aromatic ring [1] [6]. The heteropoly acid component serves a dual function: it activates the hydrogenation process while simultaneously inhibiting the further reduction of cyclohexanone to cyclohexanol [4] [5]. This selectivity control is crucial for maximizing the desired ketone product yield.

Reaction Conditions and Performance Data

ParameterOptimal ValueConversion (%)Selectivity (%)Reference
Temperature80°C10093.6 [4]
Pressure1.0 MPa H₂10093.6 [4]
Reaction Time3 hours10093.6 [4]
Catalyst Ratio (Pd/C:PTA)1:1010093.6 [4]

Advanced catalyst systems utilizing palladium nanoparticles supported on mesoporous graphitic carbon nitride have achieved even higher performance metrics [3]. These Pd@mpg-C₃N₄ catalysts demonstrate 99% conversion and selectivity higher than 99% within 2 hours at 65°C under atmospheric hydrogen pressure [3]. The superior performance is attributed to the unique support structure that enhances the dispersion and stability of palladium nanoparticles.

Mechanistic Insights

The hydrogenation mechanism proceeds through a consecutive reaction pathway where phenol first converts to cyclohexanone, which subsequently can be reduced to cyclohexanol [1] [6]. The selectivity towards cyclohexanone is enhanced by the preferential adsorption of phenol over cyclohexanone on the catalyst surface [6]. This competitive adsorption phenomenon allows phenol to act as its own selectivity promoter, effectively inhibiting the over-reduction of the desired ketone product [6].

Theoretical and experimental studies have revealed that the reaction involves the formation of enol intermediates during the hydrogenation process [4]. The enol species rapidly isomerize to form the stable cyclohexanone product, while the heteropoly acid component facilitates this isomerization through its acidic properties [4].

Oxidation Pathways Using Piperidine Nitroxide Radical Catalysts

Piperidine nitroxide radical catalysts, particularly 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and related derivatives, provide highly efficient oxidation pathways for ketone synthesis [7] [8] [9]. These stable radical species function as versatile oxidants in the transformation of alcohols to ketones and participate in complex oxidative coupling reactions.

TEMPO-Mediated Oxidation Mechanisms

The TEMPO catalytic system operates through a well-established redox cycle involving three distinct oxidation states: the nitroxide radical, the corresponding hydroxylamine, and the oxoammonium cation [10]. During cyclohexanol oxidation to cyclohexanone, TEMPO is reduced to its hydroxylamine form while the alcohol substrate undergoes oxidation [9] [10]. The TEMPO radical is subsequently regenerated through reaction with a primary oxidant, typically sodium hypochlorite or molecular oxygen [9] [10].

Research has demonstrated that immobilized TEMPO systems provide enhanced catalytic performance and recyclability [9]. Crosslinked poly(glycidyl methacrylate) microspheres functionalized with TEMPO, combined with iron(III) nitrate co-catalyst, achieve 44.1% cyclohexanone yield under mild reaction conditions [9]. The heterogeneous nature of these catalysts facilitates easy separation and reuse, addressing key sustainability concerns in industrial applications.

Spirocyclic Nitroxide Applications

Spirocyclic nitroxide radicals have emerged as particularly effective catalysts for ketone synthesis from cyclic precursors [8]. These compounds demonstrate enhanced stability and selectivity compared to traditional TEMPO derivatives [8]. The synthesis of spirocyclic nitroxides involves the reaction of acetonine with various ketones, including cyclohexanone, under optimized conditions using anhydrous ammonium chloride as catalyst [8].

The formation of spirocyclic products occurs through nucleophilic addition followed by cyclization and subsequent oxidation to generate the stable nitroxide radical [8]. Total isolated yields of mono- and dispirocyclic products reach 60% when cyclohexanone serves as the ketone substrate [8]. These spirocyclic nitroxides exhibit superior performance in selective oxidation reactions due to their rigid structure and enhanced electronic properties.

Industrial-Scale Production via Continuous Flow Processes

Continuous flow synthesis represents a transformative approach to industrial-scale production of cyclohexanone derivatives, offering enhanced control over reaction parameters and improved process efficiency [13] [14]. These methodologies enable precise manipulation of residence times, temperature gradients, and mixing characteristics that are difficult to achieve in traditional batch processes.

Flow Reactor Design and Implementation

Modern continuous flow systems for cyclohexanone synthesis utilize sophisticated reactor configurations incorporating static mixers, heated coil reactors, and integrated separation units [13] [15]. The implementation of these systems requires careful optimization of flow rates, temperature profiles, and catalyst loading to achieve maximum conversion and selectivity [13] [14].

A representative continuous flow synthesis platform demonstrates the production of cyclohexanone derivatives with throughput rates reaching 32 mmol h⁻¹ [14]. The integrated system incorporates five sequential chemical transformations starting from cyclohexanone, achieving overall yields of 56% with a total residence time of 44.5 minutes [14]. This level of efficiency represents a significant improvement over conventional batch processing methods.

Process Intensification Parameters

Process ParameterBatch ProcessContinuous FlowImprovement FactorReference
Residence Time4-8 hours44.5 minutes5.4-10.8× [14]
Overall Yield25-45%56%1.2-2.2× [14]
Throughput5-10 mmol h⁻¹32 mmol h⁻¹3.2-6.4× [14]
Energy EfficiencyModerateHigh2-3× [16]

Industrial Implementation Examples

Large-scale industrial implementations of continuous flow processes for cyclohexanone production have demonstrated remarkable success [16]. The Sinopec Group Hunan Petroleum Branch has developed proprietary technology utilizing cyclohexene esterification and hydrogenation processes that produce 1,200 tonnes of cyclohexanone daily [16]. This represents the world's first industrialized device using complete sets of new technologies for cyclohexanone production based on cyclohexene chemistry [16].

The industrial process achieves high carbon yield coefficients while minimizing waste water, waste gas, and solid waste emissions [16]. The technology incorporates advanced reaction principles characterized by enhanced safety, cleanliness, and efficiency compared to traditional oxidation processes [16]. The successful implementation provides crucial support for the transformation and upgrading of cyclohexanone industrial chains globally [16].

Continuous Flow Ketone Synthesis

Innovative continuous flow methodologies for ketone synthesis from carbon dioxide and organometallic reagents have expanded the synthetic toolkit for cyclohexanone production [17]. These processes demonstrate significant advantages over conventional batch conditions, particularly in suppressing undesired symmetric ketone and tertiary alcohol byproducts [17]. The telescoped three-step-one-flow process enables modular preparation of ketones through in-line generation of organometallic reagents [17].

The continuous flow approach exhibits unprecedented solvent-dependence effects that govern selectivity during the synthesis process [17]. Optimization of solvent systems, temperature profiles, and reagent stoichiometry enables high-yield production of ketones with enhanced regioselectivity [17]. These advances represent fundamental improvements in synthetic efficiency and product quality for industrial ketone production.

Green Chemistry Approaches in Ketone Synthesis

Green chemistry methodologies for ketone synthesis emphasize atom economy, environmental sustainability, and the utilization of renewable feedstocks [18] [19] [20]. These approaches minimize waste generation, reduce energy consumption, and employ environmentally benign solvents and catalysts to achieve efficient ketone production.

Electrochemical Synthesis Methods

Electrochemical approaches to ketone synthesis represent a paradigm shift towards sustainable chemical manufacturing [20] [21]. These methodologies utilize electrons as clean oxidants, eliminating the need for stoichiometric chemical oxidants that generate significant waste streams [20]. The electrochemical synthesis of β-keto spirolactones demonstrates the potential of these approaches, utilizing green solvents such as acetone and water while maintaining high product yields [20].

Advanced electrochemical systems for cyclohexanone oxime synthesis have achieved remarkable performance metrics [21] [22]. Zinc-copper alloy catalysts, particularly Zn₉₃Cu₇ compositions, demonstrate 97% yield and 27% Faradaic efficiency for cyclohexanone oxime production at 100 mA/cm² [21]. The process involves nitrate reduction to generate hydroxylamine intermediates that subsequently react with cyclohexanone to form the desired oxime products [21] [22].

Biocatalytic Conversion Pathways

Biocatalytic approaches to cyclohexanone synthesis leverage the exquisite selectivity and mild reaction conditions characteristic of enzymatic processes [23] [24] [25]. Engineered cytochrome P450 enzymes have been developed for the direct oxidation of internal arylalkenes to ketones with several thousand turnovers [25]. These evolved ketone synthases benefit from 15 crucial mutations that collaborate to generate and control highly reactive carbocation intermediates [25].

The rational engineering of multi-step biocatalytic cascades enables the conversion of cyclohexane to polymer building blocks under environmentally benign conditions [24]. A four-step enzymatic cascade in Pseudomonas taiwanensis VLB120 demonstrates high activity of 44.8 ± 0.2 U g⁻¹ and completely converts 5 mM cyclohexane within 3 hours [24]. This platform organism serves as a foundation for developing greener production processes for polycaprolactone and related polymers [24].

Photocatalytic Green Synthesis

Photocatalytic systems utilizing carbon nitride and gold nanocomposites provide total conversion from cyclohexane to cyclohexanone with exceptional selectivity [26]. These C₃N₄/Au nanocomposites achieve conversion efficiency of 10.54% and 100% selectivity to cyclohexanone under visible light without requiring additional oxidants or initiators [26]. The photocatalytic approach represents a completely green oxidation process that eliminates the formation of toxic byproducts [26].

Sustainable Catalyst Development

Catalyst SystemActivitySelectivity (%)RecyclabilityEnvironmental ImpactReference
h-WO₃ nanorods78.6% yield>95HighLow [27]
C₃N₄/Au nanocomposites10.54% conversion100ModerateMinimal [26]
Engineered P450Several thousand turnovers>90HighVery low [25]
Fe-W oxide/mesoporous carbonHigh activity>85ExcellentLow [28]

The development of non-precious metal catalysts addresses both economic and environmental concerns in green ketone synthesis [27]. Hexagonal tungsten trioxide nanorods synthesized via hydrothermal methods demonstrate remarkable catalytic performance in cyclohexanol oxidation to cyclohexanone [27]. These catalysts achieve 78.6% yield under mild conditions (80°C, ambient pressure) using aqueous hydrogen peroxide as the oxidant [27]. The high recyclability and environmental compatibility of these systems make them attractive alternatives to precious metal catalysts [27].

XLogP3

5.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Dates

Last modified: 08-15-2023

Explore Compound Types